molecular formula C10H18N2O5 B6316998 Boc-Gly-Ala-OH CAS No. 42291-52-1

Boc-Gly-Ala-OH

Cat. No.: B6316998
CAS No.: 42291-52-1
M. Wt: 246.26 g/mol
InChI Key: FRIISBOVHKVDFX-LURJTMIESA-N
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Description

Boc-Gly-Ala-OH, also known as N-tert-Butoxycarbonyl-glycyl-alanine, is a dipeptide compound commonly used in peptide synthesis. It consists of glycine and alanine amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Ala-OH typically involves the protection of the amino group of glycine with a Boc group, followed by coupling with alanine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction between Boc-Gly-OH and alanine is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of environmentally friendly solvents and green chemistry principles is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

    Deprotection: Glycyl-alanine (Gly-Ala)

    Coupling: Extended peptides with additional amino acid residues

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-Gly-Ala-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

    Boc-Gly-OH: N-tert-Butoxycarbonyl-glycine

    Boc-Ala-OH: N-tert-Butoxycarbonyl-alanine

    Boc-Val-OH: N-tert-Butoxycarbonyl-valine

Uniqueness

Boc-Gly-Ala-OH is unique due to its specific combination of glycine and alanine residues, making it a versatile building block for the synthesis of peptides with specific sequences and properties. Its Boc protection allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Properties

IUPAC Name

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIISBOVHKVDFX-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456268
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42291-52-1
Record name (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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